molecular formula C27H33N2+ B1237725 1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium

1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium

Cat. No. B1237725
M. Wt: 385.6 g/mol
InChI Key: PUIDNHIQNRMZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C3-indocyanine cation is the cationic form of a C3 cyanine dye having 1-ethyl-3,3-dimethylindoleinine units at each end. It has a role as a fluorochrome. It is a cyanine dye and an indolium ion.

Scientific Research Applications

Co-sensitization in Solar Cells

The compound has been employed in co-sensitization to improve the photoelectric conversion efficiency of dye-sensitized solar cells. A study by Wu et al. (2009) found that solar cells sensitized with a mixture of carboxylated cyanine dyes demonstrated a high power conversion efficiency, suggesting that co-sensitization is a beneficial approach to enhance the photoelectrical properties of dye-sensitized solar cells (Wu et al., 2009).

NIR Electrochemical Fluorescence Switching

The compound has been used to achieve reversible electrochemical fluorescence switching in the near-infrared (NIR) region. Seo et al. (2014) noted that an NIR emissive polymethine dye showed high absorption and emission in the NIR region and allowed electrochemical fluorescence switching, marking the first occurrence of such switching in the NIR region (Seo et al., 2014).

Dual Colorimetric and Fluorescent Probing

The compound has been used in the development of dual colorimetric and fluorescent probes. For instance, a novel squaraine dye demonstrated high selectivity and sensitivity as a dual colorimetric and fluorescent probe for the determination of iron (III), suggesting its utility as a real-time probe for efficient determination of certain ions (Zhang et al., 2018).

Photovoltaic Properties

The photovoltaic properties of cyanine dyes, including the studied compound, have been investigated for use in dye-sensitized solar cells. Wu et al. (2008) synthesized and characterized several cyanine dyes and reported that upon adsorption onto TiO2 electrodes, these dyes exhibited broadened absorption spectra and improved light-to-electricity conversion properties, indicating their potential in solar cell applications (Wu et al., 2008).

properties

Molecular Formula

C27H33N2+

Molecular Weight

385.6 g/mol

IUPAC Name

(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole

InChI

InChI=1S/C27H33N2/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2/h9-19H,7-8H2,1-6H3/q+1

InChI Key

PUIDNHIQNRMZGS-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C

SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 2
1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 3
1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 4
1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 5
1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium
Reactant of Route 6
1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium

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